2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a synthetic organic compound characterized by its complex structure, which includes cyano, difluoroanilino, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps:
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Formation of the Enone Intermediate: : The initial step often involves the condensation of 2,4-difluoroaniline with an appropriate aldehyde to form an enone intermediate. This reaction is usually carried out under acidic or basic conditions to facilitate the condensation process.
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Cyano Group Introduction: : The introduction of the cyano group can be achieved through a nucleophilic substitution reaction, where a suitable cyanide source (e.g., sodium cyanide) reacts with the enone intermediate.
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Phenoxyacetic Acid Coupling: : The final step involves the coupling of the cyano-enone intermediate with phenoxyacetic acid. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and anilino groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
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Substitution: : The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include quinones or nitro derivatives.
Reduction: Amines or amides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving cyano and difluoroanilino groups. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is explored due to its structural features that may interact with biological targets. It could be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in the molecule.
Mechanism of Action
The mechanism by which 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the difluoroanilino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(Z)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- 2-[2-[(Z)-2-cyano-3-(2,4-dimethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Uniqueness
Compared to similar compounds, 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is unique due to the presence of difluoroanilino groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O4/c19-13-5-6-15(14(20)8-13)22-18(25)12(9-21)7-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXDYXITLXTBBK-GHXNOFRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)F)F)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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